

Application Notes and Protocols: SGC0946

Treatment of MLL-rearranged Cell Lines

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Compound of Interest

Compound Name: SGC0946

Cat. No.: B610810

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological malignancies with a generally poor prognosis, particularly in infants.^{[1][2]} These leukemias are characterized by chromosomal translocations involving the KMT2A (formerly MLL) gene, leading to the expression of oncogenic fusion proteins. A key dependency of MLL-r leukemia cells is the activity of the histone methyltransferase DOT1L, which is responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).^{[1][3][4]} This aberrant H3K79 hypermethylation, particularly at the promoter regions of genes like HOXA9 and MEIS1, is crucial for maintaining the leukemogenic state.^{[5][6]}

SGC0946 is a potent and highly selective small-molecule inhibitor of DOT1L.^{[7][8][9]} By competitively inhibiting the enzymatic activity of DOT1L, **SGC0946** leads to a reduction in global H3K79 methylation, subsequent downregulation of MLL-fusion target genes, and ultimately, cell cycle arrest, differentiation, and apoptosis in MLL-r leukemia cells.^{[6][8]} These application notes provide a summary of the effects of **SGC0946** on MLL-r cell lines and detailed protocols for key experimental assays.

Data Presentation

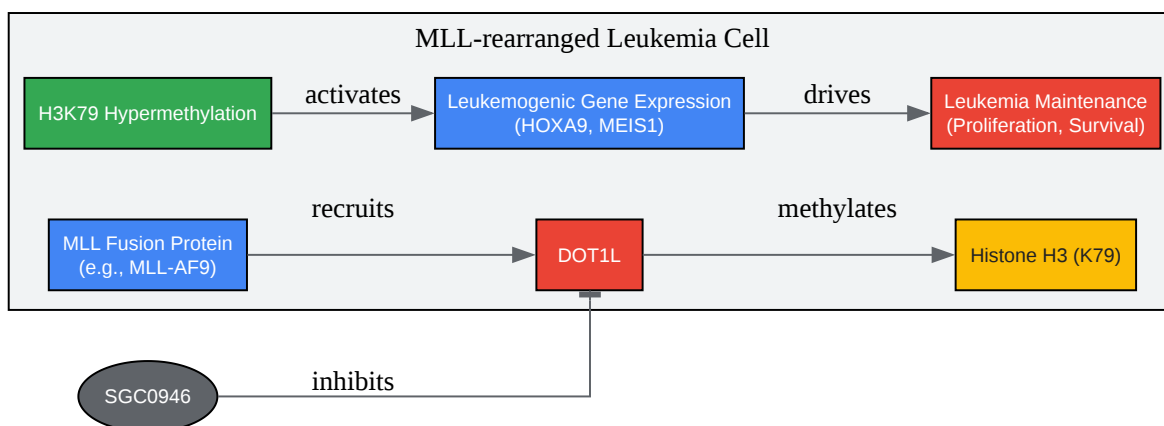
Table 1: In Vitro Efficacy of SGC0946 and other DOT1L Inhibitors

Compound	Assay	Cell Line(s)	IC50 Value	Reference(s)
SGC0946	Cell-free enzymatic	-	0.3 nM	[8][9]
SGC0946	H3K79 dimethylation	A431	2.6 nM	[7][9]
SGC0946	H3K79 dimethylation	MCF10A	8.8 nM	[7]
EPZ004777	Proliferation	EOL-1, KOPM-88, MOLM-13	Sensitive (specific IC50s not provided)	[10]
EPZ-5676	H3K79me2 inhibition	MV4-11	3 nM	[11]
EPZ-5676	H3K79me2 inhibition	HL-60	5 nM	[11]
EPZ-5676	Proliferation	MLL-rearranged cell lines	Potent killing (specific IC50s not provided)	[11]
SYC-522	Growth inhibition	MV4-11	4.4 μ M	[6]

Table 2: Cellular Effects of SGC0946 in MLL-rearranged Cell Lines

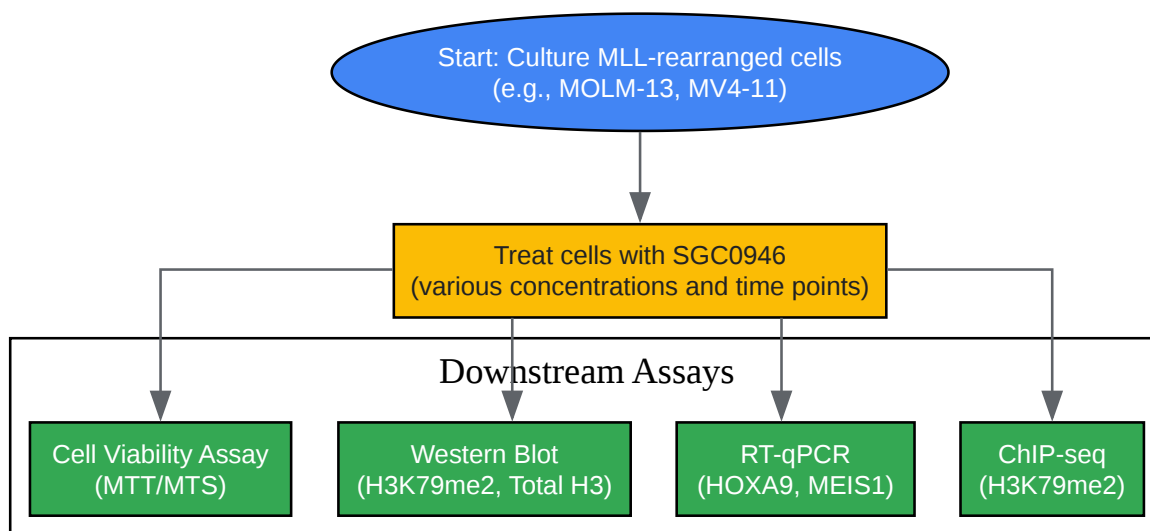
Effect	Cell Line(s)	Treatment Conditions	Observations	Reference(s)
Inhibition of H3K79me2	Molm13	1 μ M; 3-7 days	Time- and dose-dependent reduction	[8]
Gene Expression	Molm13	1 μ M; 7 days	Inhibition of MLL target genes (HOXA9, Meis1)	[8]
Cell Viability	MLL-AF9 transformed human cord blood cells	1, 5 μ M; 14 days	Selective reduction in cell viability	[8]
Cell Cycle	Ovarian cancer cells	0.2, 2, or 20 μ M; 12 days	G1 phase arrest	[8]
Differentiation	MLL-rearranged cell lines	Not specified	Induction of differentiation	[8]

Signaling Pathways and Experimental Workflows



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Caption: Mechanism of action of **SGC0946** in MLL-rearranged leukemia cells.



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Caption: General experimental workflow for studying the effects of **SGC0946**.

Experimental Protocols

Cell Culture

- Cell Lines: MLL-rearranged human leukemia cell lines such as MOLM-13 (MLL-AF9) and MV4-11 (MLL-AF4) are commonly used.
- Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂. Cell density should be maintained between 1x10⁵ and 1x10⁶ cells/mL.

Cell Viability Assay (MTT/MTS)

This protocol is adapted from standard cell viability assay procedures.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Materials:
 - 96-well clear flat-bottom plates

- **SGC0946** stock solution (e.g., 10 mM in DMSO)
- Complete culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader
- Procedure:
 - Seed cells in a 96-well plate at a density of 2×10^4 to 5×10^4 cells per well in 100 μ L of complete culture medium.
 - Prepare serial dilutions of **SGC0946** in complete culture medium. Add 100 μ L of the **SGC0946** dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest **SGC0946** concentration.
 - Incubate the plate for the desired treatment duration (e.g., 4, 7, or 14 days).
 - For MTT Assay:
 - Add 20 μ L of 5 mg/mL MTT solution to each well.
 - Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
 - Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
 - For MTS Assay:
 - Add 20 μ L of MTS reagent to each well.

- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for H3K79 Dimethylation

This protocol is a general guideline for Western blotting. Specific antibody concentrations and incubation times may need to be optimized.

- Materials:
 - **SGC0946**-treated and control cell pellets
 - RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
 - BCA protein assay kit
 - Laemmli sample buffer
 - SDS-PAGE gels
 - PVDF or nitrocellulose membrane
 - Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
 - Primary antibodies: anti-H3K79me2, anti-total Histone H3 (loading control)
 - HRP-conjugated secondary antibody
 - Enhanced chemiluminescence (ECL) substrate
 - Imaging system
- Procedure:
 - Lyse cell pellets in RIPA buffer on ice for 30 minutes.

- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA assay.
- Prepare protein lysates by adding Laemmli sample buffer and boiling for 5-10 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against H3K79me2 (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
- Apply ECL substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with an antibody against total Histone H3 as a loading control.

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for ChIP. Optimization of cross-linking, sonication, and antibody concentration is critical for successful experiments.[\[16\]](#)[\[17\]](#)

- Materials:
 - **SGC0946**-treated and control cells
 - Formaldehyde (37%)

- Glycine
- Cell lysis buffer
- Nuclear lysis buffer
- ChIP dilution buffer
- Sonicator (e.g., Bioruptor)
- Anti-H3K79me2 antibody for ChIP
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer
- RNase A
- Proteinase K
- DNA purification kit
- qPCR primers for target genes (e.g., HOXA9, MEIS1) and a negative control region
- Procedure:
 - Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
 - Cell Lysis: Harvest and lyse the cells to isolate nuclei.
 - Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin to an average fragment size of 200-500 bp.
 - Immunoprecipitation:
 - Dilute the sheared chromatin with ChIP dilution buffer.

- Pre-clear the chromatin with Protein A/G beads.
- Incubate a portion of the chromatin with the anti-H3K79me2 antibody overnight at 4°C. Save a small aliquot as input control.
- Add Protein A/G beads to capture the antibody-chromatin complexes.
- Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
- Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
- DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
- Analysis: Analyze the enrichment of target DNA sequences by qPCR using primers for specific gene promoters (e.g., HOXA9) and a negative control region. The results can be expressed as a percentage of the input. For genome-wide analysis, the purified DNA can be used to prepare a library for next-generation sequencing (ChIP-seq).

Gene Expression Analysis (RT-qPCR)

This is a standard protocol for analyzing changes in gene expression.

- Materials:
 - **SGC0946**-treated and control cell pellets
 - RNA extraction kit
 - cDNA synthesis kit
 - qPCR master mix (e.g., SYBR Green)
 - qPCR primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB)

- Real-time PCR system
- Procedure:
 - Extract total RNA from cell pellets using an RNA extraction kit.
 - Assess RNA quality and quantity.
 - Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
 - Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
 - Analyze the qPCR data using the $\Delta\Delta C_t$ method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

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